Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 2-thioxopyridine-3-carbonitrile with various substituted anilines under basic conditions to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and thieno rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for microbial survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridine derivatives: Known for their wide range of pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
NONYL 3-AMINO-5-(ANILINOCARBONYL)-6-METHYL-4-(3-PYRIDYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C30H34N4O3S |
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Molecular Weight |
530.7 g/mol |
IUPAC Name |
nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C30H34N4O3S/c1-3-4-5-6-7-8-12-18-37-30(36)27-26(31)25-24(21-14-13-17-32-19-21)23(20(2)33-29(25)38-27)28(35)34-22-15-10-9-11-16-22/h9-11,13-17,19H,3-8,12,18,31H2,1-2H3,(H,34,35) |
InChI Key |
YCIVLBCXUCWLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=C(C2=C(C(=C(N=C2S1)C)C(=O)NC3=CC=CC=C3)C4=CN=CC=C4)N |
Origin of Product |
United States |
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